![molecular formula C7H6N4O2 B1377893 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid CAS No. 1236201-15-2](/img/structure/B1377893.png)
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid
Overview
Description
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is a chemical compound with the molecular formula C7H6N4O2 . It has a molecular weight of 178.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N4O2/c8-6-5-4 (7 (12)13)1-2-11 (5)10-3-9-6/h1-3H, (H,12,13) (H2,8,9,10) . The Canonical SMILES is C1=CN2C (=C1C (=O)O)C (=NC=N2)N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.15 g/mol, a topological polar surface area of 93.5 Ų, and a complexity of 223 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
Synthetic Methodology for Antiviral Drugs
A new synthetic methodology utilizing this compound as a starting material has been developed for the production of antiviral drugs like remdesivir.
These applications demonstrate the versatility of “4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid” in scientific research, particularly in the development of therapeutic agents for various diseases .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the treatment of disorders characterized by overexpression of dyrk1a .
Mode of Action
It is suggested that similar compounds interact with their targets, potentially inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to inhibit kinases, which are involved in various cellular processes .
Result of Action
Similar compounds have been used in the treatment of various diseases and pathologies, suggesting that they may have significant biological effects .
properties
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)1-2-11(5)10-3-9-6/h1-3H,(H,12,13)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGURUYQUUPXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C(=O)O)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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